molecular formula C15H11ClF2O B1327594 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone CAS No. 898788-47-1

3-(4-Chlorophenyl)-3',4'-difluoropropiophenone

Cat. No. B1327594
M. Wt: 280.69 g/mol
InChI Key: MJBMDWMWKJVKRZ-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone” likely belongs to the family of organic compounds known as ketones, which are characterized by a carbonyl group (C=O) linked to two other carbon atoms. It also contains a chlorophenyl group, indicating the presence of a benzene ring with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound, as with any organic compound, is determined by the arrangement of its atoms and the bonds between them. It would likely exhibit characteristics common to ketones and chlorophenyl compounds .


Chemical Reactions Analysis

As an organic compound, “3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone” would be expected to undergo various chemical reactions characteristic of ketones and chlorophenyl compounds. These could include nucleophilic addition reactions at the carbonyl group and electrophilic substitution reactions at the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone” would depend on its specific molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemical species .

Scientific Research Applications

Spectral Analysis and Quantum Chemical Studies

The chemical structure, photo-physical properties, and chemical reactivity of molecules related to 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone have been examined through synthesis and spectral analysis. These studies involve FT-IR, NMR spectra, and single-crystal X-ray diffraction, alongside computational calculations, providing insights into the molecular structure, vibrational frequencies, molecular electrostatic potential, and chemically active sites (Satheeshkumar et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone has been studied, revealing intricate details like dihedral angles between chloro-substituted benzene rings and the presence of weak intermolecular C—H⋯π-ring interactions contributing to crystal packing stability (Jasinski et al., 2009).

Quantum Chemical Calculations

DFT (B3LYP) calculations have been utilized to analyze the molecular structure and spectroscopic data of compounds similar to 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone. This approach aids in understanding the geometry, vibrational spectra, molecular parameters, and the prediction of molecular docking results (Viji et al., 2020).

Nucleofugality Patterns in Aminolysis and Phenolysis

The study of nucleofugality patterns in the aminolysis and phenolysis of compounds related to 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone provides insights into the kinetics and mechanistic aspects of these reactions. It helps understand the nucleofugalities of various groups and predicts reactivity trends (Castro et al., 2009).

Synthesis of Intermediate Compounds

Studies have reported the synthesis of intermediate compounds from derivatives of 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone, shedding light on the synthetic pathways and yield optimization of these compounds. This research has applications in the development of drugs and other chemicals (Zhi-hui, 2007).

Synthesis of Radiolabeled and Unlabeled Alkylsulfonyl-DDEs

The synthesis pathway of compounds related to 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone has been explored to facilitate the synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs, crucial for understanding structural activity relationships and promoting further research (Cantillana et al., 2009).

Antipathogenic Activity

New thiourea derivatives related to 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone have been synthesized and tested for their interaction with bacterial cells. The results demonstrate potential in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, handling “3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone” would require appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

3-(4-chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBMDWMWKJVKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644500
Record name 3-(4-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-3',4'-difluoropropiophenone

CAS RN

898788-47-1
Record name 3-(4-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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